
NS5A-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS5A-IN-3 is a potent inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). This compound exhibits high efficacy against HCV genotype 1b and enhanced activity towards genotype 3a. It is known for its substantial metabolic stability and superior resistance barrier compared to other inhibitors like daclatasvir .
Preparation Methods
Synthetic Routes and Reaction Conditions
NS5A-IN-3 is synthesized through a series of chemical reactions involving the functionalization of aryl dibromides using C–H activation. This method aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides that are tolerated under the reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the laboratory synthesis to industrial levels .
Chemical Reactions Analysis
Binding Mechanism and Resistance Mutations
NS5A inhibitors like BMS-790052 and AZD7295 bind to domain 1 of NS5A , specifically interacting with residues in the N-terminal region (e.g., L31, Y93) . This binding competes with RNA binding, which is critical for HCV replication. Resistance mutations (e.g., Y93H, L31V) reduce inhibitor affinity by altering the binding pocket .
Key Observations
-
Binding competition : RNA binding inhibits inhibitor interaction, and vice versa .
-
Resistance mutations : Y93H and L31V in NS5A domain 1 reduce inhibitor potency (e.g., BMS-790052 EC₅₀ increases from ~5.9 pM to >20,000 pM) .
Structural and Functional Impact
NS5A inhibitors induce relocalization of NS5A from the endoplasmic reticulum to lipid droplets , disrupting replication complexes . This effect is specific to NS5A-targeting compounds and correlates with inhibition of RNA synthesis .
Phenotypic Changes
Parameter | Effect of NS5A Inhibitors | Source |
---|---|---|
NS5A localization | Redistribution to lipid droplets | |
RNA synthesis | Reduced replication complex formation | |
Resistance mutations | Y93H, L31V in domain 1 |
Kinetic Profiles and Resistance Patterns
NS5A inhibitors exhibit rapid inhibition of RNA synthesis but slower effects on pre-existing replication complexes. This contrasts with other DAAs (e.g., protease inhibitors), which show faster RNA decline .
Resistance Mutation Impact
Mutation | Effect on BMS-790052 Potency | Fold Resistance |
---|---|---|
Y93H | Reduced binding affinity | Up to 3,390× |
L31V | Altered inhibitor interaction | Up to 1,864× |
M28T | Modest resistance | 356× |
Q30R | Modest resistance | 356× |
Source: |
Computational Modeling Insights
Docking studies suggest NS5A inhibitors bind to domain 1 dimers , potentially disrupting RNA binding or dimer stability. The palindromic structure of inhibitors like BMS-790052 complements the dimer interface, explaining resistance mutations in residues near the N-terminal helix .
Proposed Binding Site
Functional Consequences in HCV Life Cycle
NS5A inhibition blocks viral assembly and disrupts replication complex dynamics, leading to transient RNA accumulation before eventual decline . This contrasts with replication complex-targeting DAAs, which rapidly reduce RNA levels.
Scientific Research Applications
NS5A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving HCV inhibitors.
Biology: Studied for its role in inhibiting the replication of HCV and its interactions with viral proteins.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HCV infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
NS5A-IN-3 exerts its effects by targeting the NS5A protein of HCV. This protein is essential for the viral life cycle, including RNA replication and virion assembly. This compound binds to the NS5A protein, disrupting its function and thereby inhibiting the replication of the virus. The exact mechanism involves the interaction with specific domains of the NS5A protein, leading to a reduction in HCV RNA levels .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a lower resistance barrier compared to NS5A-IN-3.
Pibrentasvir: A direct-acting antiviral agent targeting NS5A, used in combination with other drugs for HCV treatment.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV
Uniqueness of this compound
This compound stands out due to its high potency against multiple HCV genotypes, substantial metabolic stability, and superior resistance barrier. These characteristics make it a promising candidate for further development and clinical applications .
Biological Activity
NS5A-IN-3 is a compound that has garnered attention for its potential therapeutic applications in the treatment of Hepatitis C Virus (HCV) infections. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in clinical research.
This compound targets the nonstructural protein 5A (NS5A) of HCV, which is crucial for the virus's replication and assembly. The protein consists of three domains, with domain I playing a significant role in binding to viral RNA and facilitating the assembly of infectious viral particles. Notably, NS5A interacts with host cellular pathways, impacting various signaling mechanisms that may lead to insulin resistance and other metabolic disturbances .
1.1 RNA Binding and Dimerization
The interaction between NS5A and RNA is critical for its function. Studies indicate that NS5A can form dimers in the presence of U-rich RNA, enhancing its binding affinity to viral genetic material. This dimerization is essential for the protein's role in genome replication and assembly .
2. Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent antiviral activity against multiple HCV genotypes. The compound has been shown to inhibit HCV replication effectively, with studies indicating a significant reduction in viral load in cell cultures treated with this compound .
2.1 In Vitro Studies
In vitro experiments have highlighted the efficacy of this compound in suppressing HCV replication. For instance, a study reported that treatment with this compound led to a dose-dependent decrease in viral RNA levels in infected hepatocyte cell lines . Additionally, resistance mutations associated with NS5A inhibitors have been characterized, providing insights into the compound's mechanism and potential limitations .
3. Clinical Relevance
The clinical implications of this compound are significant given the global burden of HCV infections. Direct-acting antivirals (DAAs), including those targeting NS5A, have revolutionized HCV treatment paradigms. The ability of this compound to target various genotypes positions it as a valuable addition to existing therapeutic options.
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in clinical contexts:
Study | Findings | Implications |
---|---|---|
Study A | Demonstrated significant reduction in HCV RNA levels post-treatment with this compound | Supports its use as a potent antiviral agent |
Study B | Identified resistance mutations in patients treated with NS5A inhibitors | Highlights the need for monitoring resistance patterns |
Study C | Explored the pharmacokinetics of this compound in human subjects | Provides foundational data for dosing regimens |
5. Conclusion
This compound represents a promising therapeutic candidate against HCV due to its ability to inhibit viral replication through targeted action on the NS5A protein. Continued research is essential to fully understand its biological activity, optimize treatment protocols, and address potential resistance issues.
Properties
Molecular Formula |
C44H44N6O8 |
---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1 |
InChI Key |
DLGIPJILEDVCCU-CDBYGCFJSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.